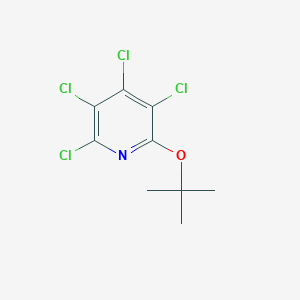![molecular formula C6H12AsNO B14380863 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile CAS No. 87993-16-6](/img/structure/B14380863.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile is an organoarsenic compound with the molecular formula C6H12AsNO. This compound contains a total of 21 atoms, including 12 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . The structure of this compound includes a nitrile group, a hydroxyl group, and an arsenic atom bonded to a methyl group and a hydroxyethyl group .
Méthodes De Préparation
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves several steps, typically starting with the preparation of the hydroxyethyl and methylarsanyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Des Réactions Chimiques
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Researchers study its effects on biological systems to understand the behavior of arsenic-containing compounds.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, affecting their function and leading to various biological effects. The pathways involved may include disruption of cellular processes and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile include other organoarsenic compounds such as:
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Another organoarsenic compound with a structure similar to choline.
Dimethylarsinic acid: A common metabolite of inorganic arsenic in biological systems.
Compared to these compounds, this compound is unique due to its specific structure, which includes a nitrile group and a hydroxyethyl group bonded to arsenic .
Propriétés
Numéro CAS |
87993-16-6 |
|---|---|
Formule moléculaire |
C6H12AsNO |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(methyl)arsanyl]propanenitrile |
InChI |
InChI=1S/C6H12AsNO/c1-7(4-6-9)3-2-5-8/h9H,2-4,6H2,1H3 |
Clé InChI |
BYUIPQGDNIWTIH-UHFFFAOYSA-N |
SMILES canonique |
C[As](CCC#N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


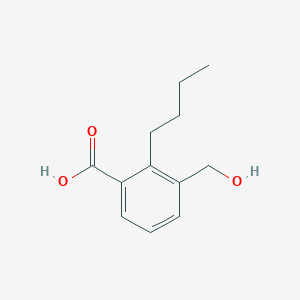
![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
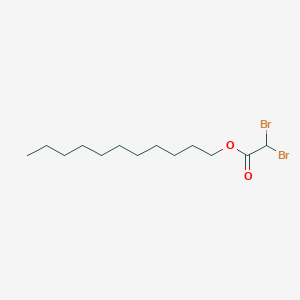
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
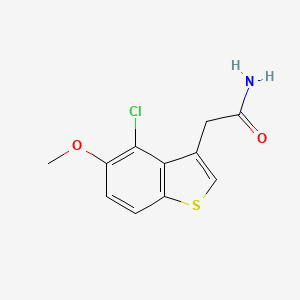
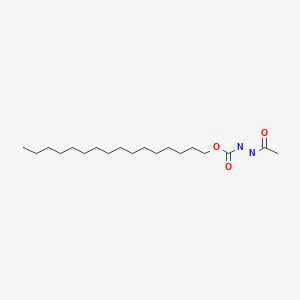
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
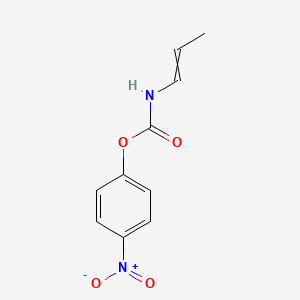

![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
